molecular formula C21H19BrN2O4 B11233051 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11233051
M. Wt: 443.3 g/mol
InChI Key: KLFMTWPVZAEDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a brominated indole moiety and a benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formylation: The brominated indole is then subjected to formylation to introduce a formyl group at the 3-position. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

    Coupling with Benzodioxepin: The formylated brominated indole is then coupled with a benzodioxepin derivative through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like DMF or DMSO.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohols or other reduced products.

    Substitution: The bromine atom in the indole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole moiety may interact with specific receptors or enzymes, while the benzodioxepin structure could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-1H-INDOL-1-YL)PROPANOIC ACID: This compound shares the brominated indole structure but lacks the formyl and benzodioxepin groups.

    2-(3-FORMYL-1H-INDOL-1-YL)PROPANOIC ACID: Similar to the target compound but without the bromine atom and benzodioxepin structure.

    3-(1H-TETRAZOL-1-YL)PROPANOIC ACID: Contains an indole moiety but differs significantly in its functional groups and overall structure.

Uniqueness

The uniqueness of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE lies in its combination of a brominated indole and a benzodioxepin structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN2O4

Molecular Weight

443.3 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C21H19BrN2O4/c22-16-3-4-18-17(9-16)15(13-25)11-24(18)12-21(26)23-10-14-2-5-19-20(8-14)28-7-1-6-27-19/h2-5,8-9,11,13H,1,6-7,10,12H2,(H,23,26)

InChI Key

KLFMTWPVZAEDQP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.